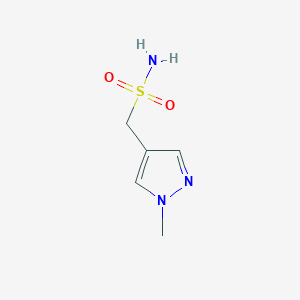
3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
Descripción general
Descripción
“3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” is a product used for proteomics research . Its molecular formula is C12H13NO3 and its molecular weight is 219.24 .
Molecular Structure Analysis
The molecular structure of “3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular formula of “3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” is C12H13NO3 and its molecular weight is 219.24 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel procedure for synthesizing 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid, closely related to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, has been reported, providing cleaner material in higher overall yield compared to previous methods (Barker, Brimble, & McLeod, 2003).
- Research on 3,5-dihydroxy benzoic acid derivatives, which are structurally similar to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, has led to the synthesis of lanthanide-based coordination polymers with interesting photophysical properties (Sivakumar et al., 2011).
Biological Applications
- In the development of selective androgen receptor modulators (SARMs), a derivative of 4-(pyrrolidin-1-yl)benzonitrile, structurally related to the compound , has shown promise as a clinical candidate due to its desirable SARM profiles in various assays (Aikawa et al., 2017).
- A study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, which shares a similar structural motif with 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, revealed potent antioxidant activities in the synthesized compounds, indicating potential therapeutic applications (Tumosienė et al., 2019).
Material Science Applications
- The synthesis and characterization of novel hyperbranched polybenzimidazoles based on an AB2 monomer containing four amino groups and one carboxylic group, related to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, have shown excellent thermal properties and solubility in aprotic solvents, suggesting potential applications in advanced materials science (Li et al., 2006).
Propiedades
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)8-4-7(11(18)19)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCVGQVNAPMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)
amine dihydrochloride](/img/structure/B1421867.png)




![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)




![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)